2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide
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Overview
Description
2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide is a complex organic compound with the molecular formula C15H9ClN2O2S2. It is characterized by the presence of a furan ring substituted with cyano and thiophene groups, as well as a chloroacetamide moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that cyanoacetylation of amines can lead to the formation of biologically active compounds . The compound might interact with its targets, causing conformational changes that affect the target’s function .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with various bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, carbon disulfide, potassium hydroxide, and methyl iodide. Reaction conditions vary depending on the desired product but often involve heating and the use of solvents such as dimethylformamide (DMF) .
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole and oxopyridine derivatives .
Scientific Research Applications
2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide include other cyanoacetamide derivatives and thiophene-containing compounds. Examples include:
- N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential for forming diverse heterocyclic structures. This makes it a valuable compound for the development of new materials and bioactive molecules .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dithiophen-2-ylfuran-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S2/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-21-10)14(20-15)11-4-2-6-22-11/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBFTASYEYCWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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